molecular formula C6H8As2O6 B3367403 o-Phenylenediarsonic acid CAS No. 1758-48-1

o-Phenylenediarsonic acid

Cat. No.: B3367403
CAS No.: 1758-48-1
M. Wt: 325.97 g/mol
InChI Key: FBDWZBKCZCVCNV-UHFFFAOYSA-N
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Description

o-Phenylenediarsonic acid: is an organoarsenic compound with the molecular formula C₆H₈As₂O₆ . It is also known as benzene-1,2-diylbis(arsonic acid). This compound is characterized by the presence of two arsonic acid groups attached to a benzene ring. It has a molecular weight of 325.97 g/mol and a boiling point of 783.2°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Phenylenediarsonic acid typically involves the reaction of o-phenylenediamine with arsenic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield the final product. The reaction conditions often include elevated temperatures and the use of oxidizing agents to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of arsenic-containing reagents and the implementation of safety measures to prevent exposure to toxic substances. The industrial methods are optimized for high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: o-Phenylenediarsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The arsonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction may produce arsenic trioxide derivatives .

Scientific Research Applications

Chemistry: o-Phenylenediarsonic acid is used as a precursor in the synthesis of various organoarsenic compounds. It serves as a building block for the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used to investigate the mechanisms of arsenic toxicity and its impact on biological systems.

Medicine: The compound has been explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer. Its ability to interfere with cellular pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of o-Phenylenediarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis (programmed cell death) in certain cell types. The molecular targets and pathways involved include the inhibition of key enzymes in metabolic pathways and the induction of oxidative stress .

Comparison with Similar Compounds

    p-Phenylenediarsonic acid: Similar structure but with arsonic acid groups in the para position.

    m-Phenylenediarsonic acid: Similar structure but with arsonic acid groups in the meta position.

    Arsenic acid: Contains a single arsonic acid group.

Uniqueness: o-Phenylenediarsonic acid is unique due to the ortho positioning of the arsonic acid groups on the benzene ring. This positioning influences its chemical reactivity and interaction with biological molecules. The ortho configuration allows for specific binding interactions that are not possible with the para or meta isomers .

Properties

IUPAC Name

(2-arsonophenyl)arsonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8As2O6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDWZBKCZCVCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[As](=O)(O)O)[As](=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8As2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170029
Record name o-Phenylenediarsonic acid
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Molecular Weight

325.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-48-1
Record name As,As′-(1,2-Phenylene)bisarsonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name o-Phenylenediarsonic acid
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Record name ANTINEOPLASTIC-174062
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Record name o-Phenylenediarsonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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